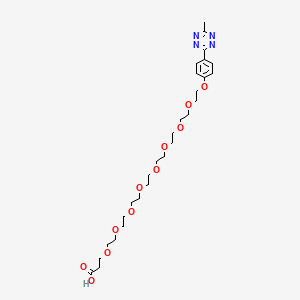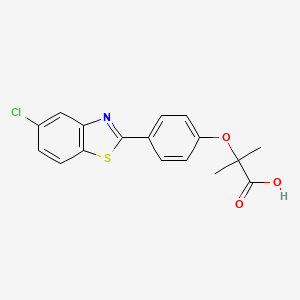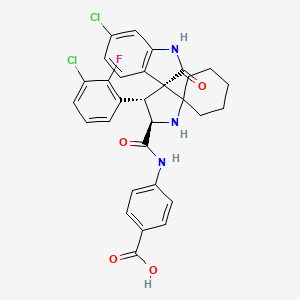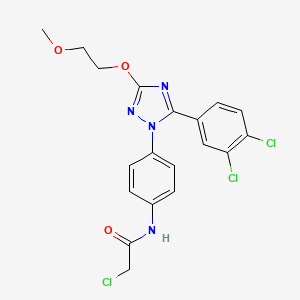
Ibrexafungerp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibrexafungerp is a novel triterpenoid antifungal compound developed by SCYNEXIS, Inc. It is the first non-azole oral antifungal drug approved by the U.S. This compound is also undergoing clinical trials for other indications, including life-threatening fungal infections caused by Candida and Aspergillus species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibrexafungerp is a semi-synthetic derivative of enfumafungin, a naturally occurring triterpenoid. The synthesis involves multiple steps, including hydroxylation and conjugation reactions. The key synthetic route includes the modification of the enfumafungin core structure to enhance its antifungal activity and oral bioavailability .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the hydroxylation and conjugation steps. The final product is purified through crystallization and other separation techniques to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Ibrexafungerp undergoes various chemical reactions, including:
Hydroxylation: Introduction of hydroxyl groups to enhance solubility and bioavailability.
Conjugation: Formation of conjugates with glucuronic acid or sulfate to facilitate excretion.
Common Reagents and Conditions
Hydroxylation: Catalysts such as cytochrome P450 enzymes are used under controlled conditions.
Conjugation: Enzymes like glucuronosyltransferases and sulfotransferases are involved in the conjugation reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and conjugated metabolites of this compound, which are more water-soluble and easily excreted from the body .
Scientific Research Applications
Ibrexafungerp has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study triterpenoid synthesis and modification.
Biology: Investigated for its effects on fungal cell wall synthesis and resistance mechanisms.
Industry: Employed in the development of new antifungal agents and formulations.
Mechanism of Action
Ibrexafungerp exerts its antifungal effects by inhibiting the enzyme β-1,3-glucan synthase, which is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall . By inhibiting this enzyme, this compound compromises the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is similar to that of echinocandins but with the added advantage of oral bioavailability .
Comparison with Similar Compounds
Similar Compounds
Comparison
Ibrexafungerp is unique among antifungal agents due to its oral bioavailability and broad-spectrum activity against azole-resistant and echinocandin-resistant fungal strains . Unlike echinocandins, which are only available in intravenous formulations, this compound can be administered orally, making it more convenient for patients . Additionally, this compound has shown efficacy in low pH environments, which enhances its effectiveness in treating vulvovaginal candidiasis .
Properties
Key on ui mechanism of action |
β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis. |
|---|---|
CAS No. |
1207753-03-4 |
Molecular Formula |
C44H67N5O4 |
Molecular Weight |
730.0 g/mol |
IUPAC Name |
(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1 |
InChI Key |
BODYFEUFKHPRCK-ZCZMVWJSSA-N |
SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Isomeric SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)


![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
